molecular formula C10H18 B14608725 1,2-Dimethylbicyclo[2.2.2]octane CAS No. 60565-26-6

1,2-Dimethylbicyclo[2.2.2]octane

Cat. No.: B14608725
CAS No.: 60565-26-6
M. Wt: 138.25 g/mol
InChI Key: DNMMOJFNWUQMHT-UHFFFAOYSA-N
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Description

1,2-Dimethylbicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is part of the bicyclo[2.2.2]octane family, known for its rigidity and stability. The bicyclic structure provides interesting chemical properties, making it a subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. Zeolitic catalysts are used to facilitate the reaction, ensuring high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

Scientific Research Applications

1,2-Dimethylbicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studied for its potential interactions with biological molecules, providing insights into molecular recognition and binding.

    Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1,2-Dimethylbicyclo[2.2.2]octane involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can lead to changes in the molecular pathways, affecting biological processes. The compound’s stability and unique structure make it an effective tool for studying molecular interactions and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific ring size and the presence of methyl groups, which influence its chemical reactivity and physical properties. The rigidity and stability of its structure make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

60565-26-6

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,2-dimethylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H18/c1-8-7-9-3-5-10(8,2)6-4-9/h8-9H,3-7H2,1-2H3

InChI Key

DNMMOJFNWUQMHT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCC1(CC2)C

Origin of Product

United States

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